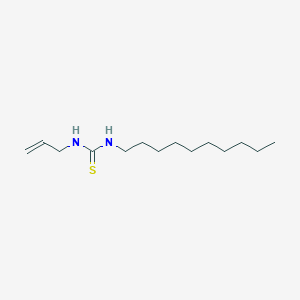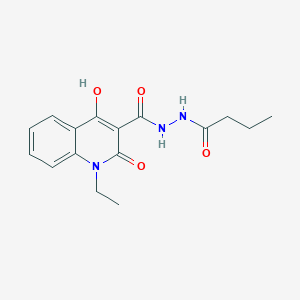
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.495 g/mol . This compound is known for its unique structural features, which include methoxy, phenylvinyl, and isopropylphenoxy groups. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate typically involves the esterification of 2-Methoxy-4-(2-phenylvinyl)phenol with 4-isopropylphenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylvinyl group to a phenylethyl group.
Substitution: The methoxy and phenylvinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce phenylethyl derivatives .
Scientific Research Applications
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-phenylvinyl)phenyl acetate: Similar structure but lacks the isopropylphenoxy group.
2-Methoxy-4-(2-phenylvinyl)phenyl propionate: Similar structure but has a propionate group instead of an acetate group.
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but has a propenyl group instead of a phenylvinyl group
Uniqueness
2-Methoxy-4-(2-phenylvinyl)phenyl (4-isopropylphenoxy)acetate is unique due to the presence of both the phenylvinyl and isopropylphenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26O4 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] 2-(4-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C26H26O4/c1-19(2)22-12-14-23(15-13-22)29-18-26(27)30-24-16-11-21(17-25(24)28-3)10-9-20-7-5-4-6-8-20/h4-17,19H,18H2,1-3H3/b10-9+ |
InChI Key |
OOMRLAPGMXELSG-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11996565.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11996570.png)
acetyl}amino)benzoate](/img/structure/B11996576.png)
![5-(4-methoxyphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996583.png)
![3-Propyl-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11996591.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)
